molecular formula C20H16FNO B2861569 N-(4-fluorobenzyl)-3-(1-naphthyl)acrylamide CAS No. 329779-57-9

N-(4-fluorobenzyl)-3-(1-naphthyl)acrylamide

Cat. No.: B2861569
CAS No.: 329779-57-9
M. Wt: 305.352
InChI Key: ZMAYDKVLSYWYEM-RAXLEYEMSA-N
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Description

N-(4-fluorobenzyl)-3-(1-naphthyl)acrylamide is a synthetic acrylamide derivative provided as a high-purity compound for research and development purposes. Acrylamide derivatives are a significant class of compounds in medicinal chemistry and materials science. In pharmaceutical research, structurally related acrylamides have been investigated for their potential to inhibit specific biological targets, such as the NLRP3 inflammasome, which is implicated in inflammatory diseases . Furthermore, acrylamide derivatives serve as key intermediates in organic synthesis and are utilized in the development of various functional materials, including graft copolymers and superabsorbents . The specific structural features of this compound—including the 4-fluorobenzyl group and the naphthyl-acrylamide core—are common pharmacophores designed to interact with hydrophobic pockets in biological systems. This product is intended for laboratory research use only and is not approved for use in humans, animals, or as a food additive. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

(Z)-N-[(4-fluorophenyl)methyl]-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO/c21-18-11-8-15(9-12-18)14-22-20(23)13-10-17-6-3-5-16-4-1-2-7-19(16)17/h1-13H,14H2,(H,22,23)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAYDKVLSYWYEM-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-(1-naphthyl)acrylamide typically involves the reaction of 4-fluorobenzylamine with 3-(1-naphthyl)acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-(1-naphthyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-3-(1-naphthyl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to certain receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzyl Group

The benzyl substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Benzyl Molecular Weight Key Properties/Activities Reference
N-(4-Bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide 4-Bromo, 2-methyl 366.25 Predicted density: 1.419 g/cm³; high lipophilicity
(E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide 3-Chloro, 4-OH, 3-OCH₃ - Crystallographic stability (R factor: 0.036)
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide 4-OH, 3-OCH₃ - Anti-inflammatory (IC₅₀: 17.00 μM)
2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide 4-Fluoro - Synthetic yield: 83%

Key Observations :

  • Fluorine vs. Halogens : Fluorine’s electronegativity enhances polarity and metabolic stability compared to bulkier halogens like bromine .
  • Hydroxy/Methoxy Groups : Polar substituents (e.g., -OH, -OCH₃) improve solubility but may reduce membrane permeability .
  • Synthetic Efficiency : Fluorinated acrylamides (e.g., compound 20 in ) are synthesized in high yields (83%), suggesting feasible routes for the target compound .
Aryl Group Variations

The 1-naphthyl group distinguishes N-(4-fluorobenzyl)-3-(1-naphthyl)acrylamide from phenyl or tolyl analogs:

Compound Name Aryl Group Key Properties/Activities Reference
(Z)-3-(4-Fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide p-Tolyl Structural complexity for receptor binding
N-(1-Naphthyl) series (e.g., compound 53) 1-Naphthyl Enhanced binding affinity at PCP site
N-trans-Coumaroyl octopamine Coumaroyl Anti-inflammatory activity

Key Observations :

  • 1-Naphthyl vs. Phenyl : The 1-naphthyl group’s extended π-system may enhance stacking interactions in biological targets, as seen in , where N-(1-naphthyl) compounds showed superior binding affinity .

Physicochemical Properties

Predicted properties for this compound can be inferred from analogs:

Property N-(4-Fluorobenzyl) Analog N-(4-Bromo-2-methylphenyl) Analog
Molecular Weight ~349.3 (estimated) 366.25
Density ~1.35 g/cm³ 1.419 g/cm³
Boiling Point ~550°C (estimated) 558.7°C
LogP (Lipophilicity) ~3.5 (estimated) Higher due to bromine

The fluorine substituent likely reduces molecular weight and density compared to brominated analogs, enhancing solubility.

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